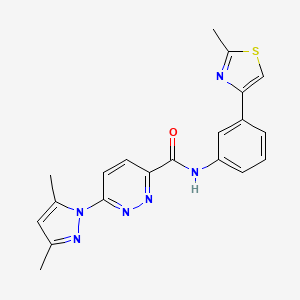

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide

Description

This compound features a pyridazine core substituted at the 6-position with a 3,5-dimethylpyrazole moiety and at the 3-position with a carboxamide group linked to a 3-(2-methylthiazol-4-yl)phenyl ring. The 2-methylthiazole and dimethylpyrazole groups contribute to hydrophobic interactions, while the carboxamide linker enables hydrogen bonding, a critical feature for target engagement .

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6OS/c1-12-9-13(2)26(25-12)19-8-7-17(23-24-19)20(27)22-16-6-4-5-15(10-16)18-11-28-14(3)21-18/h4-11H,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPKNOYOOJTUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews current findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 336.39 g/mol. Its structure includes a pyrazole moiety, which is known for various biological activities, and a thiazole-substituted phenyl group that may enhance its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.

- Anti-inflammatory Properties : Preliminary data suggest that it may reduce inflammatory responses, making it a candidate for treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

Case Studies

- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that the compound significantly inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were reported to be approximately 26 µM and 0.46 µM respectively, indicating potent activity against these cell types .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. In particular, it has been noted to inhibit Aurora-A kinase activity, which is critical in cell cycle regulation .

Summary Table of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 26 | Apoptosis induction |

| MCF-7 | 0.46 | Aurora-A kinase inhibition |

Anti-inflammatory Activity

Research indicates that the compound may also possess anti-inflammatory properties:

- Cytokine Inhibition : In cellular models, it has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory conditions.

- Animal Models : In vivo studies using murine models showed significant reduction in edema formation and inflammatory markers upon administration of the compound .

Summary Table of Anti-inflammatory Activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table highlights structural and functional differences between the target compound and related pyridazine derivatives:

Functional and Pharmacological Differences

- Thiazole vs. In contrast, triazole-containing analogues (e.g., ) prioritize π-π stacking interactions, which may improve solubility but reduce hydrophobic anchoring .

- Deuterated vs. Protonated Methyl Groups : The deuterated methyl group in the analogue from is a strategic modification to slow metabolic degradation, a feature absent in the target compound but critical for pharmacokinetic optimization .

- Carboxamide Linker Variations : While the target compound uses a phenyl-thiazole-carboxamide linker, describes pyrrolo[1,2-b]pyridazine derivatives with fluorinated aryl groups. Fluorination often enhances membrane permeability but may introduce steric hindrance .

Research Implications and Unresolved Questions

- Biological Activity : While thiazole and pyrazole groups are common in kinase inhibitors (e.g., JAK/STAT inhibitors), the target compound’s specific target profile is undefined. Comparative studies with ’s deuterated analogue could clarify metabolic stability trade-offs.

- Solubility and Bioavailability : The triazine-based compound () has a lower molecular weight (~380 vs. ~424) but lacks pyridazine’s hydrogen-bonding versatility, suggesting the target compound may exhibit better tissue penetration.

Q & A

Basic: What are the optimal conditions for synthesizing this compound?

Answer:

Synthesis typically involves coupling reactions under inert conditions. Key steps include:

- Solvent/Reagents: Use polar aprotic solvents like DMF or DMSO with bases (e.g., K₂CO₃) for nucleophilic substitution or alkylation (e.g., pyrazole-thiol coupling) .

- Coupling Agents: For amide bond formation, EDCI/HOBt in DMF at room temperature ensures efficient activation of carboxylic acids .

- Purification: Flash chromatography (cyclohexane/ethyl acetate gradients) or preparative TLC (PE:EA = 8:1) achieves high purity .

Advanced: How can discrepancies in NMR spectral data between synthesized batches be resolved?

Answer:

Systematic resolution involves:

- Deuterated Solvents: Use CDCl₃ or DMSO-d₆ for consistency in chemical shift referencing .

- Internal Standards: Add TMS (δ = 0 ppm for ¹H/¹³C) to calibrate spectra .

- 2D NMR: Employ HSQC or HMBC to resolve overlapping signals, especially for aromatic protons in pyridazine and thiazole rings .

Basic: What analytical techniques confirm the compound’s structure?

Answer:

- ¹H/¹³C NMR: Assign peaks to pyridazine (δ ~8.1–8.5 ppm), pyrazole (δ ~6.5–7.5 ppm), and thiazole (δ ~2.4 ppm for methyl groups) .

- Mass Spectrometry (ESI): Confirm molecular weight (e.g., [M+H]⁺) with HRMS deviations < 0.1 ppm .

- IR Spectroscopy: Identify carbonyl (C=O, ~1630–1680 cm⁻¹) and amide (N-H, ~3180 cm⁻¹) stretches .

Advanced: How can low yields in pyridazine-carboxamide coupling reactions be improved?

Answer:

- Catalyst Optimization: Use Cu(I)Br or Pd catalysts for Ullmann-type couplings, as seen in pyrazole-amine syntheses .

- Stoichiometry: Adjust molar ratios (e.g., 1.1:1 for alkyl halide:pyrazole-thiol) to minimize side reactions .

- Temperature Control: Prolonged stirring at 50°C improves conversion in azide-alkyne cyclizations .

Basic: What safety protocols are critical during synthesis?

Answer:

- Protective Gear: Wear gloves, goggles, and lab coats to avoid skin/eye contact with azides or corrosive reagents (e.g., TFA) .

- Ventilation: Handle volatile solvents (e.g., CH₂Cl₂) in fume hoods .

- Waste Disposal: Neutralize acidic/basic waste before disposal (e.g., 0.2 M HCl/NaOH washes) .

Advanced: How to design molecular docking studies for kinase inhibition?

Answer:

- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to thiazole/pyridazine-containing inhibitors .

- Software: Use AutoDock Vina or Schrödinger Suite for flexible ligand docking .

- Validation: Compare docking poses with co-crystallized inhibitors (PDB entries) and validate via MD simulations .

Advanced: How to structure environmental fate studies for this compound?

Answer:

- Degradation Pathways: Assess hydrolysis (pH 5–9) and photolysis under UV light .

- Ecotoxicology: Use Daphnia magna or algae models to determine LC₅₀/EC₅₀ values .

- Soil/Water Partitioning: Measure log Kow and solubility to model bioaccumulation .

Basic: What purification methods isolate this compound from complex mixtures?

Answer:

- Column Chromatography: Use silica gel with gradients (e.g., 0–25% ethyl acetate in cyclohexane) for azide intermediates .

- Recrystallization: Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals .

- Dry Loading: Adsorb crude product onto Celite for efficient separation .

Advanced: How do substituent variations influence physicochemical properties?

Answer:

- Lipophilicity: Replace methyl groups with halogens (e.g., Cl, F) to increase log P, as seen in analogs .

- Solubility: Introduce polar groups (e.g., -OH, -COOH) on phenyl rings to enhance aqueous solubility .

- Bioavailability: Methylthiazole → aminothiazole modifications improve metabolic stability .

Advanced: How to validate tautomeric stability computationally?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.